molecular formula C25H28O4S B14223618 4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid CAS No. 823175-35-5

4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14223618
CAS No.: 823175-35-5
M. Wt: 424.6 g/mol
InChI Key: DJPCVAFOMUKUTN-UHFFFAOYSA-N
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Description

4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of both an alcohol and a sulfonic acid. This compound is known for its unique structure, which includes two 4-methylphenyl groups attached to a butenol backbone, and a sulfonic acid group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The alcohol group can form hydrogen bonds, while the sulfonic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is unique due to its combination of an alcohol and a sulfonic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

823175-35-5

Molecular Formula

C25H28O4S

Molecular Weight

424.6 g/mol

IUPAC Name

4,4-bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C18H20O.C7H8O3S/c1-14-5-9-16(10-6-14)18(4-3-13-19)17-11-7-15(2)8-12-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,19H,3,13H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

DJPCVAFOMUKUTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCCO)C2=CC=C(C=C2)C.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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